

# Application Notes and Protocols for Developing a High-Throughput Screen with SHP394

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides detailed application notes and protocols for the development of a robust high-throughput screening (HTS) assay to identify and characterize inhibitors of the protein tyrosine phosphatase SHP2, using the well-characterized allosteric inhibitor **SHP394** as a reference compound. The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated target in oncology.[1][2] [3] These protocols are designed for researchers, scientists, and drug development professionals seeking to establish reliable screening platforms for the discovery of novel SHP2 inhibitors. We describe two primary assay formats: a biochemical fluorescence-based assay for primary screening and a cellular thermal shift assay for confirming target engagement in a cellular context.

## Introduction

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[4][5] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers.[3][6][7] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various leukemias, establishing SHP2 as a bona fide human oncogene.[8][9]







The development of small molecule inhibitors targeting SHP2 has been a significant focus in cancer drug discovery.[1][2] **SHP394** is a potent and selective allosteric inhibitor of SHP2, demonstrating oral efficacy and favorable pharmacokinetic properties.[10] It serves as an excellent tool compound for developing and validating HTS assays aimed at discovering novel chemical matter targeting SHP2.

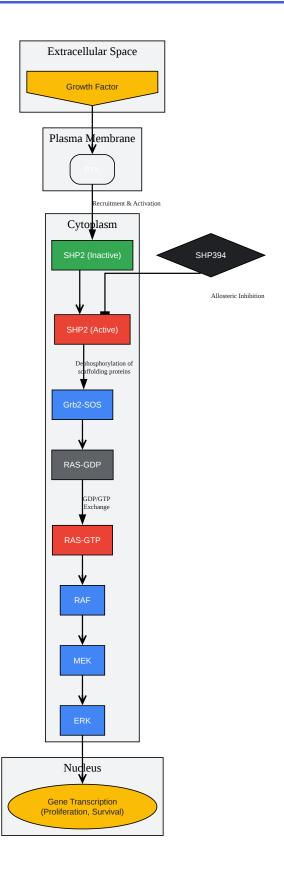
These application notes provide a framework for:

- Primary High-Throughput Screening: A biochemical assay to identify compounds that inhibit SHP2 enzymatic activity.
- Secondary Validation and Target Engagement: A cellular assay to confirm that hit compounds engage SHP2 within a cellular environment.

## **Signaling Pathway**

SHP2 is a key positive regulator of the RAS/MAPK signaling cascade. Upon growth factor binding to an RTK, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and downstream signaling through the RAF-MEK-ERK cascade. This ultimately results in cell proliferation, survival, and differentiation.





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Caption: SHP2 signaling pathway and point of inhibition by SHP394.



# **Experimental Protocols Biochemical High-Throughput Screening Assay**

This protocol describes a fluorescence-based enzymatic assay suitable for HTS. The assay measures the dephosphorylation of a fluorogenic substrate by recombinant SHP2.

**Experimental Workflow** 



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Caption: Workflow for the biochemical HTS assay.

Materials and Reagents



| Reagent   | Supplier             | Catalog # | Storage   |
|---|----------------------|-----------|-----------|
| Recombinant Human<br>SHP2 (catalytic<br>domain)                                   | R&D Systems          | 1894-PT   | -80°C     |
| 6,8-Difluoro-4-<br>Methylumbelliferyl<br>Phosphate (DiFMUP)                       | Thermo Fisher        | D6567     | -20°C     |
| SHP394  | MedChemExpress       | HY-101853 | -20°C     |
| Assay Buffer (50 mM<br>Tris, 100 mM NaCl, 5<br>mM DTT, 0.01%<br>Tween-20, pH 7.4) | In-house preparation | -         | 4°C       |
| DMSO, anhydrous   | Sigma-Aldrich        | D2650     | Room Temp |
| 384-well black, flat-<br>bottom plates  | Corning              | 3573      | Room Temp |

#### Protocol

- Compound Plating:
  - Prepare serial dilutions of **SHP394** and test compounds in DMSO.
  - Using an acoustic liquid handler, dispense 50 nL of compound solution into the wells of a 384-well assay plate.
  - For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).
- Enzyme Preparation and Dispensing:
  - Thaw recombinant SHP2 on ice.
  - Prepare the SHP2 enzyme solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 1 nM).



 Dispense 10 μL of the SHP2 solution to each well of the assay plate containing the compounds.

#### Incubation:

- Centrifuge the plate briefly (1 min at 1000 rpm) to mix.
- Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
- Substrate Addition and Reaction:
  - Prepare the DiFMUP substrate solution in assay buffer to a 2X final concentration (e.g., 200 μM).
  - $\circ$  Dispense 10 µL of the DiFMUP solution to each well to initiate the enzymatic reaction.
- Reaction Incubation:
  - Incubate the plate for 60 minutes at room temperature, protected from light.
- Fluorescence Reading:
  - Read the fluorescence intensity on a plate reader with excitation at 355 nm and emission at 460 nm.

#### Data Analysis

- Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
- Plot the percent inhibition versus the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

#### Expected Results with SHP394



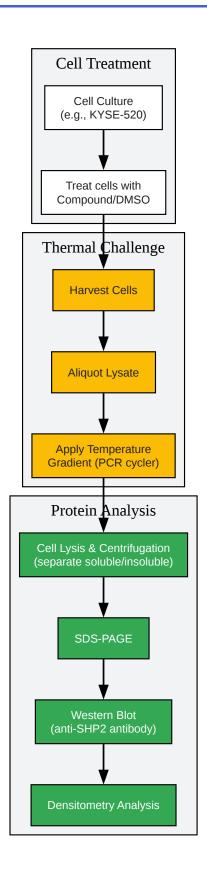
| Parameter   | Value     |
|-------------|-----------|
| SHP394 IC50 | 50-100 nM |
| Z'-factor   | > 0.7     |

## **Cellular Thermal Shift Assay (CETSA) for Target Engagement**

This protocol describes a method to confirm that hit compounds from the primary screen bind to SHP2 in a cellular environment.[8][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

**Experimental Workflow** 





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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).



#### Materials and Reagents

| Reagent                           | Supplier                     | Catalog #   | Storage         |
|-----------------------------------|------------------------------|-------------|-----------------|
| KYSE-520 cell line                | ATCC                         | CRL-2092    | Liquid Nitrogen |
| RPMI-1640 Medium                  | Gibco                        | 11875093    | 4°C             |
| Fetal Bovine Serum<br>(FBS)       | Gibco                        | 26140079    | -20°C           |
| SHP394                            | MedChemExpress               | HY-101853   | -20°C           |
| Anti-SHP2 Antibody                | Cell Signaling<br>Technology | 3752        | 4°C             |
| HRP-conjugated secondary antibody | Cell Signaling<br>Technology | 7074        | 4°C             |
| Protease Inhibitor<br>Cocktail    | Roche                        | 11836170001 | 4°C             |

#### Protocol

- Cell Culture and Treatment:
  - Culture KYSE-520 cells in RPMI-1640 supplemented with 10% FBS.
  - Seed cells in 10 cm dishes and grow to 80-90% confluency.
  - Treat cells with **SHP394** (e.g., 1  $\mu$ M) or DMSO for 1 hour at 37°C.
- Cell Harvest and Lysis:
  - Harvest cells by scraping and wash with PBS.
  - Resuspend the cell pellet in PBS containing protease inhibitors.
  - Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
- Heat Treatment:



- Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to remove insoluble components.
- Aliquot the supernatant into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
- Separation of Soluble and Aggregated Protein:
  - Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C.
  - Collect the supernatant containing the soluble protein fraction.
- Western Blot Analysis:
  - Determine the protein concentration of the soluble fractions.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with a primary antibody against SHP2, followed by an HRPconjugated secondary antibody.
  - Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

#### Data Analysis

- Quantify the band intensity for SHP2 at each temperature for both DMSO and SHP394treated samples.
- Normalize the intensity at each temperature to the intensity of the unheated sample (40°C).
- Plot the normalized intensity versus temperature to generate melting curves.
- The shift in the melting curve for the SHP394-treated sample compared to the DMSO control indicates target engagement.

#### Expected Results with SHP394



| Treatment     | Apparent Tm (°C) |
|---------------|------------------|
| DMSO          | ~50°C            |
| SHP394 (1 μM) | ~58°C            |

### Conclusion

The protocols described in these application notes provide a comprehensive framework for establishing a high-throughput screening cascade for the discovery of novel SHP2 inhibitors. The combination of a robust biochemical primary screen and a cellular target engagement assay will enable the identification and validation of promising lead compounds for further drug development efforts. The use of **SHP394** as a reference compound will ensure the quality and reliability of the screening data.

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